molecular formula C12H11ClO3 B2866307 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one CAS No. 314742-60-4

6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No. B2866307
CAS RN: 314742-60-4
M. Wt: 238.67
InChI Key: IWVJNZCCZUEDEM-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one is a chemical compound with the CAS Number: 314742-60-4 . It has a molecular weight of 238.67 . The IUPAC name for this compound is 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one .


Synthesis Analysis

The synthesis of coumarin heterocycles, such as 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions using green solvents and catalysts .


Molecular Structure Analysis

The InChI code for 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one is 1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving coumarin heterocycles have been extensively studied . These reactions are often carried out under green conditions, using green solvents and catalysts .


Physical And Chemical Properties Analysis

The compound 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one has a molecular weight of 238.67 .

Scientific Research Applications

Future Directions

The future directions for the study of coumarin heterocycles like 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one could involve further investigation into their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in medicine .

properties

IUPAC Name

6-chloro-7-hydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVJNZCCZUEDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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